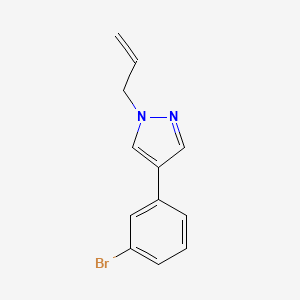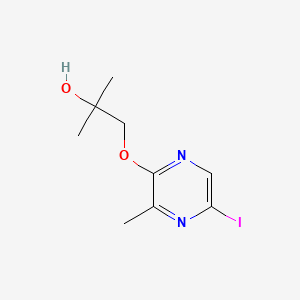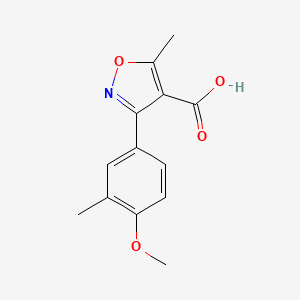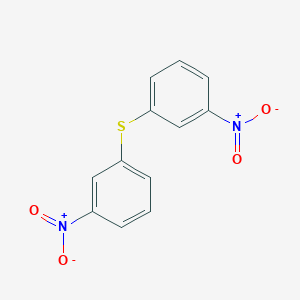
Bis(3-nitrophenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-nitrophenyl)sulfane is an organic compound that belongs to the class of sulfones It is characterized by the presence of two 3-nitrophenyl groups attached to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl)sulfane typically involves the sulfonation of nitrobenzene. One efficient method for this process uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions, which enhances the reaction efficiency and safety. The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and controlled liquid hourly space velocity (LHSV). Under these conditions, a high yield of the desired product can be achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and microreactor technology is common to ensure high efficiency and safety. The process involves the careful control of reaction parameters to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Bis(3-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfone group.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bis(3-nitrophenyl)sulfone.
Reduction: Bis(3-aminophenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of Bis(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfane group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
相似化合物的比较
Similar Compounds
- Bis(4-nitrophenyl)sulfane
- Bis(2-nitrophenyl)sulfane
- Bis(3-aminophenyl)sulfane
- Bis(4-aminophenyl)sulfane
Uniqueness
Bis(3-nitrophenyl)sulfane is unique due to the position of the nitro groups on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties compared to its isomers .
属性
分子式 |
C12H8N2O4S |
|---|---|
分子量 |
276.27 g/mol |
IUPAC 名称 |
1-nitro-3-(3-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H |
InChI 键 |
AVOZVDDLYAZFTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



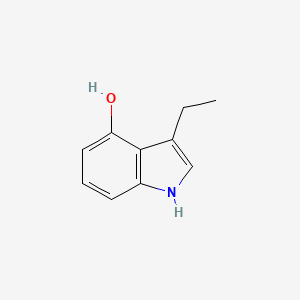
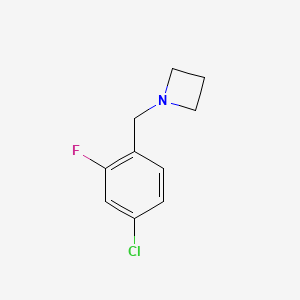

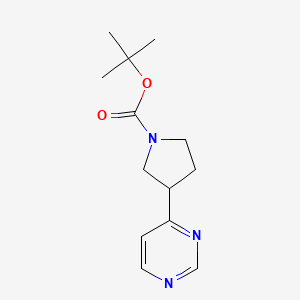
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)

